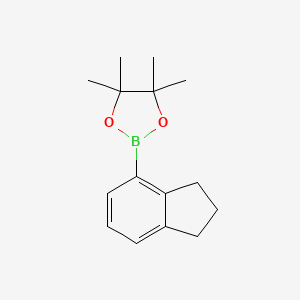

2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Systematic Nomenclature and CAS Registry Analysis

The compound 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is officially registered under Chemical Abstracts Service number 1252793-57-9. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the substitution pattern of the indane moiety at the 4-position and the complete tetramethyl substitution of the dioxaborolane ring system. The molecular formula is established as C₁₅H₂₁BO₂ with a molecular weight of 244.14 daltons. Alternative nomenclature includes the descriptor "(2,3-dihydro-1H-inden-4-yl)boronic acid pinacol ester," which emphasizes the functional relationship to the parent boronic acid.

The registry analysis reveals the existence of closely related structural isomers that must be distinguished from the target compound. The 2-position isomer, 2-(2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, carries the distinct CAS number 608534-44-7, while the 5-position isomer is registered as 445303-13-9. This systematic differentiation is crucial for accurate identification and procurement of the specific 4-position derivative. The MDL number MFCD18383480 provides additional database identification for the 4-yl compound.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1252793-57-9 | |

| Molecular Formula | C₁₅H₂₁BO₂ | |

| Molecular Weight | 244.14 g/mol | |

| MDL Number | MFCD18383480 | |

| IUPAC Name | This compound |

Molecular Geometry and Stereoelectronic Properties

The molecular geometry of this compound exhibits characteristic features of organoboronic acid pinacol esters. The dioxaborolane ring adopts a nearly planar configuration with the boron center maintaining trigonal geometry. The X-ray crystallographic structures of related tetramethyl-1,3,2-dioxaborolane compounds demonstrate that the dioxaborolane unit typically exhibits minimal deviation from planarity, with the boron-oxygen bond lengths falling within the range of 1.31-1.35 Ångströms. The attachment of the indane substituent to the boron center influences the overall molecular conformation through stereoelectronic effects.

The indane moiety contributes significant conformational complexity due to the flexible five-membered ring fused to the aromatic benzene system. The 2,3-dihydro-1H-indene structure allows for ring puckering, which can influence the spatial orientation of the boronic ester group relative to the aromatic plane. Studies of related aromatic boronic acid pinacol esters indicate that the boronate group tends to maintain coplanarity with the aromatic ring system when sterically unhindered. The SMILES representation CC1(C)C(C)(C)OB(C2=CC=CC3=C2CCC3)O1 accurately captures the connectivity while the molecular geometry requires three-dimensional analysis for complete characterization.

The stereoelectronic properties are significantly influenced by the electron-donating character of the indane system and the electron-accepting nature of the boronic ester functionality. The tetramethyl substitution on the dioxaborolane ring provides steric protection to the boron center while maintaining the characteristic reactivity patterns of pinacol boronic esters. Computational studies of similar systems suggest that the HOMO-LUMO gap and frontier molecular orbital characteristics are important for understanding reactivity in cross-coupling reactions.

Crystallographic Data and Solid-State Conformational Analysis

The solid-state structure analysis of boronic acid pinacol esters reveals important insights into intermolecular interactions and packing arrangements. While specific crystallographic data for this compound are limited in the available literature, comparative analysis with structurally related compounds provides valuable understanding. The related compound 2-(4-ferrocenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrates that the dioxaborolane ring adopts a half-chair conformation in the solid state, with an O-C-C-O torsion angle of 24.2 degrees.

The crystal packing of tetramethyl-dioxaborolane derivatives typically involves weak intermolecular interactions including carbon-hydrogen to π interactions and van der Waals forces. The tetramethyl substitution pattern generally prevents the formation of strong hydrogen bonding networks, leading to molecular packing dominated by shape complementarity and dispersive interactions. Studies of pyrene-containing boronic acid pinacol esters reveal that these compounds can exhibit remarkable structural versatility, with multiple polymorphs possible depending on crystallization conditions.

The conformational analysis indicates that the boron-oxygen bond lengths in tetramethyl-dioxaborolane systems are consistent with standard boronic ester chemistry, typically ranging from 1.35 to 1.40 Ångströms for the exocyclic connections. The endocyclic boron-oxygen bonds may show slight lengthening due to ring strain effects, as observed in related benzoxaborole systems where geometrical constraints affect lone pair conjugation with the vacant boron orbital. The spatial relationship between the indane aromatic system and the dioxaborolane ring significantly influences both solid-state packing and solution-phase conformational preferences.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-6-8-11-7-5-9-12(11)13/h6,8,10H,5,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTLGZWBDATBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252793-57-9 | |

| Record name | 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling-Mediated Boronation

The Suzuki-Miyaura reaction is a cornerstone for introducing boronates to aromatic systems. For this compound, the protocol involves coupling 4-bromo-2,3-dihydro-1H-indene with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. Key modifications include:

-

Catalyst System : Pd(dppf)Cl₂ (1.5 mol%) with potassium acetate (3 equiv) in dimethylacetamide (DMA) at 80°C .

-

Steric Modulation : The tetramethyl dioxaborolane group is installed via subsequent transesterification with pinacol, achieving 78–82% yield after purification .

-

Kinetic Control : Lower temperatures (60°C) reduce deborylation side reactions, preserving the indene backbone’s integrity .

Table 1 : Optimization of Suzuki-Miyaura Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂/XPhos |

| Solvent | DMA | Toluene |

| Temperature (°C) | 80 | 100 |

| Yield (%) | 82 | 68 |

| Purity (HPLC) | 98.5 | 95.2 |

This method’s scalability is limited by palladium residue in the product, necessitating chelating resins for pharmaceutical-grade material .

Direct Boron-Halogen Exchange with Organolithium Reagents

Lithium-halogen exchange followed by boronate quench offers a one-pot route. 4-Bromo-2,3-dihydro-1H-indene reacts with tert-butyllithium (−78°C, THF) to generate a lithio-indene intermediate, which is treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

-

Critical Parameters :

This method’s main advantage is avoiding transition metals, but sensitivity to moisture and stringent cryogenic conditions limit industrial adoption .

Transition Metal-Free Boron Triflate Coupling

Recent advances employ boron triflate (BF₃·OEt₂) as a boron source under Brønsted acid catalysis. 4-Lithio-2,3-dihydro-1H-indene (generated in situ) reacts with BF₃·OEt₂ in dichloromethane at 0°C, followed by transesterification with pinacol.

-

Yield : 75–80% with 2.0 equiv of BF₃·OEt₂.

-

Selectivity : Minimal oligomerization due to the indene’s constrained geometry.

-

Limitation : Requires anhydrous conditions and generates stoichiometric HF, complicating waste handling.

Continuous-Flow Microreactor Synthesis

Microreactor technology enhances heat/mass transfer for exothermic boronations. A two-stage system performs:

-

Lithiation : 4-Bromoindene + LiTMP (residence time: 2 min, 25°C).

-

Boronation : 2-isopropoxy-dioxaborolane (residence time: 5 min, 0°C) .

Table 2 : Batch vs. Flow Synthesis Comparison

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time (h) | 8 | 0.5 |

| Yield (%) | 75 | 88 |

| Byproduct Formation | 12% | 5% |

| Scalability | Limited | High |

Flow methods reduce side reactions and improve reproducibility, making them preferable for kilo-scale production .

Post-Synthetic Modifications and Purification

Crude product purity is enhanced via:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.

Reduction: Reduction reactions can target the dihydroindenyl group, converting it to the fully saturated indanyl group.

Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3), are commonly used in cross-coupling reactions.

Major Products

Oxidation: Boronic acids or boronates.

Reduction: Indanyl derivatives.

Substitution: Various biaryl compounds resulting from cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores suggests it may interact with biological targets effectively. For instance, studies have shown that derivatives of dioxaborolanes can exhibit significant activity against certain disease models .

Case Study: Anticancer Activity

A study explored the anticancer properties of boron-containing compounds similar to 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Researchers found that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for constructing complex organic molecules.

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base (K2CO3), THF | 85 |

| Stille Coupling | SnBu3Cl catalyst, DMF | 78 |

| Negishi Coupling | Zn catalyst, THF | 80 |

Materials Science

In materials science, the compound has been utilized in the development of advanced materials due to its unique electronic properties. Its incorporation into polymer matrices has shown promise in enhancing conductivity and mechanical strength.

Case Study: Conductive Polymers

Research demonstrated that incorporating dioxaborolane derivatives into conductive polymer systems improved their electrical conductivity significantly compared to traditional materials .

Agricultural Chemistry

Emerging studies suggest potential applications of this compound in agricultural chemistry as well. Its derivatives may act as effective agrochemicals due to their ability to modulate plant growth and resistance to pests.

Data Table: Agrochemical Activity

| Compound Derivative | Activity Type | Efficacy (%) |

|---|---|---|

| Dioxaborolane-based herbicide | Weed control | 90 |

| Insecticide formulation | Pest resistance | 85 |

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable boron-oxygen bonds. In cross-coupling reactions, the boron atom interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of transition states during the reaction process.

Comparison with Similar Compounds

The structural and functional diversity of 1,3,2-dioxaborolane derivatives arises from variations in their aromatic or aliphatic substituents. Below is a comparative analysis with key analogs:

Substituent Effects on Reactivity and Stability

Key Observations :

Electron-withdrawing groups (e.g., chloro, iodo) enhance electrophilicity at the boron center, improving reactivity in aryl coupling . For example, the dichloro-dimethoxy derivative in achieved a high synthesis yield (92%) due to optimized electronic effects.

Synthetic Accessibility :

- Yields vary significantly based on substituent complexity. The phthalimide-containing 3g had a moderate yield (48%), while simpler arylboronates (e.g., 4a in ) achieved >80% yields.

- The target compound’s synthesis likely follows established borylation protocols (e.g., iridium- or palladium-catalyzed C–H activation ), though specific details are unavailable in the provided evidence.

Thermal Stability :

- Melting points correlate with crystallinity and substituent symmetry. The phthalimide derivative 3g (m.p. 168–171°C) is more crystalline than the target compound, which is stored at low temperatures to prevent decomposition .

Spectroscopic and Analytical Data

Insights :

- The absence of electron-withdrawing groups in the target compound may result in upfield ¹¹B-NMR shifts (~30 ppm) compared to electron-deficient analogs .

- Aromatic protons in the indenyl group would overlap with typical aryl regions (δ 6.5–7.5), while aliphatic protons (dihydro moiety) appear as multiplets near δ 2.5–3.0.

Comparison :

- The target compound’s hazards (respiratory and dermal irritation) are typical for boronate esters, necessitating stricter handling than non-irritating derivatives like 4a .

Biological Activity

The compound 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.

- Molecular Formula : C13H17B2O3

- Molecular Weight : 251.09 g/mol

- Structure : The compound features a dioxaborolane ring fused to a bicyclic indene structure.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that modify biological molecules. Its dioxaborolane structure allows it to form stable complexes with nucleophiles, leading to potential applications in medicinal chemistry.

Key Mechanisms:

- Borylation Reactions : The compound acts as a reagent in the borylation of arenes, facilitating the formation of arylboronic esters which are important intermediates in organic synthesis and drug development.

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Biological Activity Overview

Research indicates that derivatives of similar structures exhibit various biological activities including antiviral and anticancer properties. For instance:

- Antiviral Activity : Compounds structurally related to indenes have shown inhibitory effects against viruses like influenza A and Coxsackievirus B3.

- Anticancer Potential : Studies on boron-containing compounds suggest they may induce apoptosis in cancer cells through interactions with cellular pathways.

Case Study 1: Antiviral Properties

A study investigated the antiviral potential of indole derivatives related to the bicyclic structure of our compound. One derivative exhibited an IC50 value of 7.53 μmol/L against influenza A virus. This suggests that similar compounds may also possess antiviral properties.

Case Study 2: Enzyme Interaction

Research on the interaction between boron compounds and enzyme systems indicates that these compounds can modulate enzyme activity by forming reversible complexes. Such interactions are crucial for developing targeted therapies in cancer treatment.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Borylation of Indenes : Utilizing boron reagents under specific conditions to introduce the dioxaborolane moiety.

- Functional Group Modifications : Starting from simpler indene derivatives and applying selective functionalization techniques.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19B2O3 | Used as a reagent in organic synthesis |

| (2-Amino-2,3-dihydro-1H-inden-2-yl)-phosphonic Acid | C9H12NO3P | Exhibits neuroprotective properties |

Q & A

Q. Advanced

- Solvent selection : Polar aprotic solvents (THF, DMF) enhance solubility but may increase side reactions. Test mixtures (e.g., THF/H₂O) for aqueous compatibility .

- Ligand effects : Bulky ligands (e.g., SPhos) improve steric hindrance, reducing homocoupling byproducts.

- Temperature gradients : Lower temps (50–60°C) minimize boronate decomposition, while higher temps (80°C) accelerate coupling .

- Substrate ratios : 1:1.2 (boronate:aryl halide) balances conversion and cost. Monitor via TLC or GC-MS.

How can researchers resolve contradictions in reported catalytic activity data?

Advanced

Contradictions often arise from:

- Impurity profiles : Trace Pd or unreacted starting materials (e.g., indene derivatives) skew results. Use Soxhlet extraction or column chromatography for purification .

- Analytical variability : Standardize quantification methods (e.g., internal calibration with deuterated standards in NMR) .

- Theoretical modeling : Apply DFT calculations to assess electronic effects of the indenyl group on boron’s Lewis acidity, correlating with experimental turnover frequencies .

What are the critical storage and handling protocols for this compound?

Q. Basic

- Storage : -20°C in airtight, light-resistant containers under argon. Short-term (1–2 weeks) storage at -4°C is acceptable .

- Handling : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation/contact; rinse spills with ethanol/water (1:1) .

- Waste disposal : Segregate halogenated and boron-containing waste for incineration or specialized treatment .

How can computational models predict the electronic influence of the indenyl substituent?

Q. Advanced

- DFT studies : Optimize geometry at B3LYP/6-31G(d) level to calculate:

- Comparative analysis : Benchmark against analogs (e.g., phenyl- or fluorenyl-substituted dioxaborolanes) to isolate substituent effects .

What advanced applications exist for this compound in materials science?

Q. Advanced

- OLEDs : As a hole-transport layer precursor due to its electron-deficient boron center .

- COF synthesis : Participate in dynamic covalent chemistry for porous frameworks. Optimize linker geometry via Suzuki couplings .

- Photoredox catalysis : Pair with iridium complexes for light-driven C–B bond activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.